molecular formula C10H12N4 B2475649 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1707369-79-6

3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine

Cat. No. B2475649
CAS RN: 1707369-79-6
M. Wt: 188.234
InChI Key: BILQVLWRFQLOIS-UHFFFAOYSA-N
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Description

3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class . Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This allows versatile structural modifications at positions 2, 3, 5, 6

Scientific Research Applications

Crystal Structure and Anticancer Activity

  • A derivative of 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine, specifically 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, has been synthesized and analyzed. Its crystal structure was determined using X-ray diffraction, and the compound exhibited moderate anticancer activity (Lu Jiu-fu et al., 2015).

Antitumor and Antimicrobial Activities

  • Novel N-arylpyrazole-containing enaminones, which are intermediates in the synthesis of pyrazolo[1,5-a]pyrimidin-6-amine derivatives, demonstrated significant antitumor and antimicrobial activities (S. Riyadh, 2011).

Antitrypanosomal Activity

  • Pyrazolo[1,5-a]pyrimidines are known for their antitrypanosomal activity, a property that makes them useful in pharmaceutical research. The study focused on synthesizing new derivatives containing the 1,2,3-triazole moiety, expanding the potential pharmaceutical applications of these compounds (Nadia A. Abdelriheem et al., 2017).

PET Ligand for Imaging CRF1 Receptors

  • A highly selective CRF1 antagonist derivative, synthesized for use as a potential PET ligand, could be used in vivo imaging of CRF1 receptors. This application is significant in neurological research and diagnostics (J. Kumar et al., 2003).

DNA Binding and Antibacterial Activity

  • Iridium(III) organometallic half-sandwich complexes containing pyrazolo[1,5-a]pyrimidine derivatives exhibited enhanced DNA binding properties and showed significant antibacterial activity against various bacterial strains. These complexes also displayed notable cytotoxicity towards certain cancer cells (Sanjay B. Gajera et al., 2016).

Fluorescence and Photophysical Properties

  • Pyrazolo[1,5-a]pyrimidines have been used as intermediates for the synthesis of functional fluorophores. These compounds showed promising fluorescence intensity and quantum yields, making them suitable for use as fluorescent probes in biological or environmental detection (Juan C Castillo et al., 2018).

properties

IUPAC Name

3-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-8-4-12-10-9(7-2-1-3-7)5-13-14(10)6-8/h4-7H,1-3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILQVLWRFQLOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C3N=CC(=CN3N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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